molecular formula C6H14O B134954 (2R)-2,3-dimethylbutan-1-ol CAS No. 15019-27-9

(2R)-2,3-dimethylbutan-1-ol

Cat. No. B134954
CAS RN: 15019-27-9
M. Wt: 102.17 g/mol
InChI Key: SXSWMAUXEHKFGX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

“(2R)-2,3-dimethylbutan-1-ol” is an important intermediate in the production of many industrial chemicals, such as surfactants, lubricants, and solvents. It is also used as a solvent in the pharmaceutical industry.


Molecular Structure Analysis

The molecular structure of “(2R)-2,3-dimethylbutan-1-ol” can be represented by the Inchi Code: 1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1 .


Physical And Chemical Properties Analysis

“(2R)-2,3-dimethylbutan-1-ol” is a liquid at room temperature . It has a molecular weight of 102.18 g/mol .

Scientific Research Applications

Sigma-1 Receptor and Neurodegenerative Diseases

The role of Sigma-1 receptor, an intracellular chaperone, has been explored in neurodegenerative diseases. Sigma-1 receptor aids cell survival by attenuating endoplasmic reticulum (ER) stress. It is involved in Ca2+-signaling between the ER and mitochondria, playing a crucial role in inter-organelle signaling. This receptor's unique pharmacological profile suggests its potential therapeutic applications in diseases like Alzheimer's and Parkinson's (Penke et al., 2017).

Nucleotide Excision Repair Mechanism

Research on nucleotide excision repair (NER) elucidates how cells respond to DNA damage, highlighting its significance in maintaining genetic stability and preventing carcinogenesis. This comprehensive understanding of NER mechanisms has implications for understanding the cellular response to genotoxic stress (Costa et al., 2003).

Biomass-derived Fuels

Studies on biomass-derived 2,5-dimethylfuran as an alternative fuel explore its application in compression and spark ignition engines, showing promise due to its similar physicochemical properties to petroleum-based fuels. This research supports the development of renewable energy sources and the optimization of fuel synthesis processes for environmental sustainability (Nguyen et al., 2021).

Amino Acid Radicals in Enzymatic Reactions

The study of amino acid radicals, especially in the context of ribonucleotide reductase (RNR), demonstrates the critical role of radical-based mechanisms in enzymatic reactions, contributing to our understanding of biological redox processes (Lendzian, 2005).

Aptamers in Bioanalytical Applications

Aptamers, as artificial single-stranded DNA or RNA sequences, have shown high specificity in binding to target molecules, making them effective in biosensing, diagnostics, and therapeutics. This research area opens up new avenues for developing targeted therapeutic agents and diagnostic tools (Iliuk et al., 2011).

Safety And Hazards

“(2R)-2,3-dimethylbutan-1-ol” is classified as a flammable liquid (Category 3), and it can be harmful in contact with skin or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

properties

IUPAC Name

(2R)-2,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSWMAUXEHKFGX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648457
Record name (2R)-2,3-Dimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2,3-dimethylbutan-1-ol

CAS RN

15019-27-9
Record name (2R)-2,3-Dimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2,3-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.